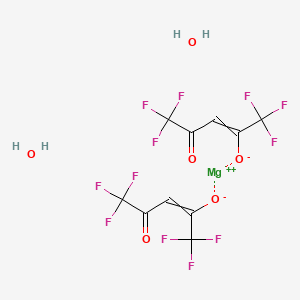
Magnesium hexafluoro-2,4-pentanedionate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hexafluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula C10H2F12MgO4·2H2O. It is a metal-organic complex where magnesium is coordinated with hexafluoro-2,4-pentanedionate ligands and water molecules. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium hexafluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of magnesium salts with hexafluoro-2,4-pentanedione in the presence of water. The typical reaction involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of hexafluoro-2,4-pentanedione. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually obtained as a crystalline solid after cooling and filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium hexafluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoro-2,4-pentanedionate ligands can be replaced by other ligands in the presence of suitable reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and hexafluoro-2,4-pentanedione.
Complexation Reactions: It can form complexes with other metal ions or organic molecules, enhancing its stability and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the hexafluoro-2,4-pentanedionate ligands.
Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.
Complexation Reactions: Involves the use of metal salts or organic ligands in solution.
Major Products Formed
Substitution Reactions: New coordination complexes with different ligands.
Hydrolysis: Magnesium hydroxide and hexafluoro-2,4-pentanedione.
Complexation Reactions: Stable metal-organic complexes with enhanced properties.
Scientific Research Applications
Magnesium hexafluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other metal-organic complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and electronic components, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of magnesium hexafluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with other molecules and ions. The hexafluoro-2,4-pentanedionate ligands provide a stable environment for the magnesium ion, allowing it to interact with various substrates. This coordination ability is crucial for its applications in catalysis, complexation, and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Magnesium hexafluoro-2,4-pentanedionate dihydrate can be compared with other metal hexafluoro-2,4-pentanedionate complexes, such as:
- Copper hexafluoro-2,4-pentanedionate
- Zinc hexafluoro-2,4-pentanedionate
- Nickel hexafluoro-2,4-pentanedionate
Uniqueness
- Stability : this compound is known for its high stability compared to other metal complexes.
- Reactivity : It exhibits unique reactivity patterns due to the presence of magnesium, which can form stable complexes with a wide range of ligands.
- Applications : Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Properties
CAS No. |
120156-45-8 |
|---|---|
Molecular Formula |
C10H6F12MgO6 |
Molecular Weight |
474.44 g/mol |
IUPAC Name |
magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |
InChI Key |
CDOUVTSJWSMSKS-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Synonyms |
Magnesium citrate hydrate, Mg ca 16% (dry wt.) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


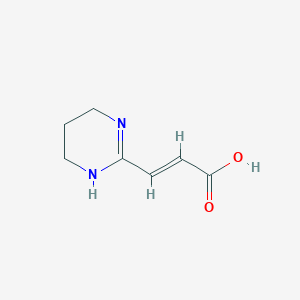
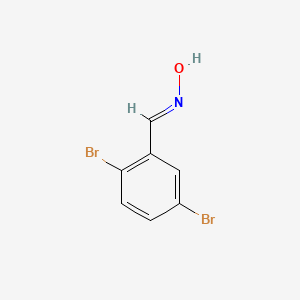

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
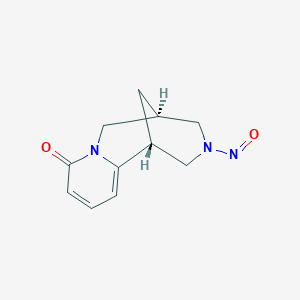
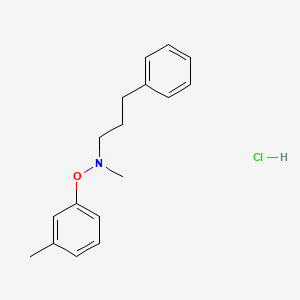
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
